3-cyclopentyl-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide
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Description
3-cyclopentyl-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds with similar structural motifs, such as furan derivatives, pyrazoles, and pyrimidines, has been extensive. For instance, studies have shown that furan and pyrazole rings can be key components in the synthesis of complex heterocyclic compounds. These structures are often involved in cyclocondensation reactions and can lead to the formation of novel polyheterocyclic systems with potential biological activities (Quiroga et al., 2007). Similarly, pyrimidine derivatives have been synthesized through microwave irradiative cyclocondensation, displaying insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).
Potential Biological Activities
Compounds featuring furan, pyrazole, and pyrimidine rings have been investigated for their antimicrobial and anticancer activities. For example, novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine showed pronounced antimicrobial properties, with certain derivatives exhibiting significant activity against various pathogens (Sirakanyan et al., 2021). These findings highlight the potential of compounds with these structural features in the development of new antimicrobial agents.
properties
IUPAC Name |
3-cyclopentyl-N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14(2)16-13-21(29)25-22(23-16)27-19(12-17(26-27)18-8-5-11-30-18)24-20(28)10-9-15-6-3-4-7-15/h5,8,11-15H,3-4,6-7,9-10H2,1-2H3,(H,24,28)(H,23,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBEAVUCKXEFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CCC4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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